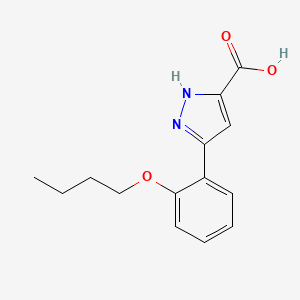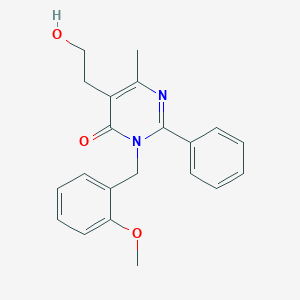
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methoxybenzyl group, a methyl group, and a phenyl group attached to a pyrimidinone core
Métodos De Preparación
The synthesis of 5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Introduction of Substituents: The hydroxyethyl, methoxybenzyl, methyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve the use of Grignard reagents, Friedel-Crafts alkylation, or other nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the pyrimidinone ring and form smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents.
6-methyl-2-phenylpyrimidin-4(3H)-one: This compound lacks the hydroxyethyl and methoxybenzyl groups, resulting in different chemical properties and applications.
3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one: This compound lacks the hydroxyethyl group, which may affect its reactivity and biological activity.
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-6-methyl-2-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-18(12-13-24)21(25)23(14-17-10-6-7-11-19(17)26-2)20(22-15)16-8-4-3-5-9-16/h3-11,24H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGIMWPKRPAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC3=CC=CC=C3OC)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)
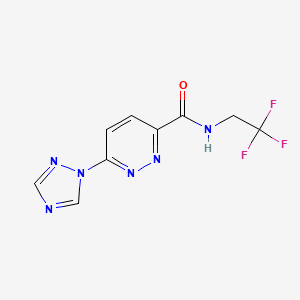
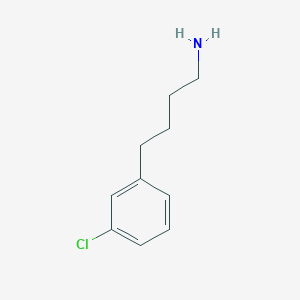
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)
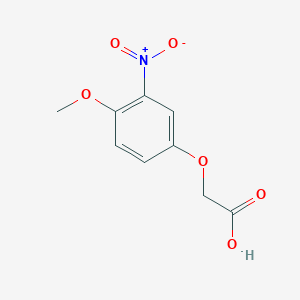
![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)
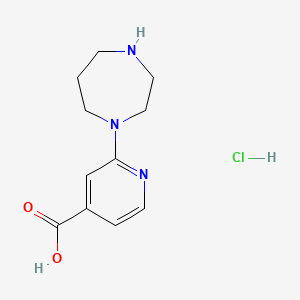
![4-[(4-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2808071.png)
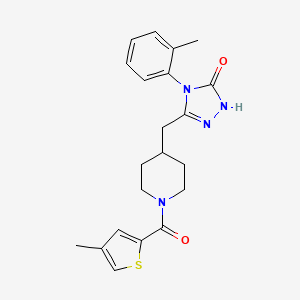
![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one](/img/structure/B2808076.png)
![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)
